8-Aminonaphthalen-1-ol hydrochloride chemical properties
8-Aminonaphthalen-1-ol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 8-Aminonaphthalen-1-ol Hydrochloride
This guide offers a comprehensive technical overview of 8-Aminonaphthalen-1-ol hydrochloride, a bifunctional naphthalene derivative of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The unique peri-positioning of the amino and hydroxyl groups imparts distinct chemical characteristics that are critical for its application as a synthetic precursor and functional molecule. This document provides an in-depth analysis of its structure, properties, reactivity, and handling, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity and three-dimensional structure is the cornerstone of all chemical research. This section details the fundamental identifiers and structural features of 8-Aminonaphthalen-1-ol hydrochloride.
Core Identification
The compound is unequivocally identified by its unique Chemical Abstracts Service (CAS) number and other key descriptors.
| Identifier | Value | Source |
| CAS Number | 40471-30-5 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | Calculated |
| Molecular Weight | 195.65 g/mol | Calculated |
| EC Number | 870-238-5 | [1] |
| Synonyms | 8-Amino-1-naphthol hydrochloride | [1] |
Structural Representation
The spatial arrangement of the amino and hydroxyl groups on the naphthalene core dictates the molecule's reactivity and intermolecular interactions. The hydrochloride salt form involves the protonation of the primary amine.
Caption: Structure of 8-Aminonaphthalen-1-ol hydrochloride.
Key Molecular Descriptors
For computational chemistry and database searching, standardized identifiers are crucial. The following descriptors are for the parent compound, 8-Aminonaphthalen-1-ol.
| Descriptor | Value | Source |
| IUPAC Name | 8-aminonaphthalen-1-ol | [2] |
| InChI | InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 | [2] |
| InChIKey | HMNPDEGBVWDHAR-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)O | [2] |
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are essential for its practical application, providing insights into its purity, structure, and behavior in various environments.
Physicochemical Properties
These properties are fundamental for designing experimental conditions, such as selecting appropriate solvents and predicting compound stability. While specific data for the hydrochloride salt is limited, data for analogous compounds provides a reliable reference. For instance, the related compound 4-Amino-1-naphthol hydrochloride is described as a crystalline solid soluble in water and alcohol.[3] This solubility is expected due to the polar nature of the hydroxyl and protonated amino groups.
| Property | Expected Value | Rationale/Reference |
| Appearance | White to off-white or pink/gray crystalline solid | Typical for aminonaphthol hydrochlorides.[3][4] |
| Solubility | Soluble in water, methanol, ethanol; DMSO | The hydrochloride salt form enhances aqueous solubility.[3][5] |
| Melting Point | >270 °C (with decomposition) | High melting points are characteristic of salts.[4] |
Computed Properties
Computational models provide valuable estimates of a molecule's behavior, particularly its partitioning between different phases. The following data pertains to the parent free base, 8-Aminonaphthalen-1-ol.
| Property | Value | Source |
| Molecular Weight | 159.18 g/mol | [2] |
| XLogP3-AA | 2.7 | [2] |
| Polar Surface Area | 46.3 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling patterns of these protons would confirm the 1,8-substitution pattern. The protons of the amino and hydroxyl groups would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. In the hydrochloride salt, the -NH₃⁺ protons would likely be deshielded and appear further downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: Bands in the region of 3300-3500 cm⁻¹ for the primary amine. For the hydrochloride salt, the N-H stretching of the ammonium ion (-NH₃⁺) would appear as a broad band in the 2800-3200 cm⁻¹ region.
-
C=C stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.
-
C-O stretch: A strong band around 1200-1300 cm⁻¹.
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region. The NIST Chemistry WebBook provides reference IR spectra for similar compounds like 1-Amino-2-naphthol hydrochloride, which can serve as a useful comparison.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the parent compound (8-Aminonaphthalen-1-ol) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 160.07.[2]
Reactivity and Synthetic Applications
The chemical behavior of 8-Aminonaphthalen-1-ol is governed by the interplay of its amino and hydroxyl functional groups and the aromatic naphthalene core.
Reactivity Profile
The amino group is a potent nucleophile and a base, while the hydroxyl group is a weak acid and can also act as a nucleophile.[7] The electron-donating nature of both groups activates the naphthalene ring towards electrophilic substitution, with the positions ortho and para to these groups being particularly reactive. However, the peri-interaction between the 1- and 8-substituents can introduce steric hindrance and unique reactivity patterns not seen in other isomers.[8] The compound is also susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures.
Caption: Key reaction pathways for 8-Aminonaphthalen-1-ol.
Utility in Synthesis
This molecule is a valuable building block. The amino group allows for the formation of amides, sulfonamides, and imines, while the hydroxyl group can be converted into ethers and esters. Its bifunctional nature makes it a precursor for synthesizing heterocyclic systems and ligands for metal complexes. For instance, similar aminonaphthols are used as precursors for azo dyes and in the synthesis of pharmaceuticals.[3][9]
A plausible synthetic route to 8-Aminonaphthalen-1-ol involves the reduction of a corresponding nitro-substituted naphthol or the hydrolysis of a sulfonated aminonaphthalene derivative. For example, the synthesis of 1-aminonaphthalene-8-carboxylic acid from 8-cyannaphthalene-1-sulfonic acid illustrates a transformation on a 1,8-substituted naphthalene ring.[10]
Analytical Methodologies
Robust analytical methods are essential for quantifying the compound and assessing its purity. High-performance liquid chromatography (HPLC) is a primary technique for this purpose.[11]
HPLC-Based Quantification
A reversed-phase HPLC method is well-suited for the analysis of polar aromatic compounds like 8-Aminonaphthalen-1-ol hydrochloride. The method separates components based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Caption: Standard workflow for HPLC analysis.
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
-
Standard Preparation: Accurately weigh and dissolve 8-Aminonaphthalen-1-ol hydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common choice for similar analytes.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis scan) or fluorescence detection.
-
-
Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples and quantify the analyte concentration by interpolating its peak area from the calibration curve.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any chemical. 8-Aminonaphthalen-1-ol hydrochloride is classified as hazardous and requires careful handling.
GHS Hazard Identification
The compound is associated with the following hazards based on available data.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H336: May cause drowsiness or dizziness |
Source for Hazard Information:[1]
Safe Handling and Storage Protocol
A self-validating system of protocols ensures researcher safety and experimental integrity.
Caption: Safe handling workflow for 8-Aminonaphthalen-1-ol HCl.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation.[13][14] Ensure safety showers and eyewash stations are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[13]
-
Dispensing: When weighing the solid, do so carefully to avoid creating dust. Use spark-proof tools if large quantities are handled.[15]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]
-
Disposal: Dispose of waste and contaminated materials in a designated and properly labeled hazardous waste container according to institutional and local regulations.[13]
First Aid Measures
In case of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]
References
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NextSDS. (n.d.). 8-aminonaphthalen-1-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Aminonaphthol. PubChem Compound Database. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Lemoine, J., et al. (2000). Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 14(2), 100-4. Retrieved from [Link]
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MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]
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NIST. (n.d.). 1-Amino-2-naphthol hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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Takano, Y., et al. (n.d.). Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) for amino acids. JAMSTEC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Amino-2-naphthalenol. PubChem Compound Database. Retrieved from [Link]
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Wrona-Piotrowicz, A., et al. (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. PMC. Retrieved from [Link]
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Liu, L-P., et al. (2012). Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. Asian Journal of Chemistry. Retrieved from [Link]
- Herz, R., & Schulte, F. (1927). Process for manufacturing 1-aminonaphthalene-8-carboxylic acid. Google Patents.
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Jónsson, S., et al. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. Retrieved from [Link]
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ScienceDirect. (n.d.). Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. PMC. Retrieved from [Link]
-
NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot Synthesis of Amidoalkyl Naphthol Derivatives as Potential Nucleoside Antibiotics and HIV Protease Inhibitors using Nano-. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1-NAPHTHOL. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
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El-Salam, H. A. (n.d.). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. SciSpace. Retrieved from [Link]
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